molecular formula C8H16O4S B8365544 Butyl 3-hydroxycyclobutane-1-sulfonate

Butyl 3-hydroxycyclobutane-1-sulfonate

Cat. No. B8365544
M. Wt: 208.28 g/mol
InChI Key: BTBVOTJUJGCVAN-UHFFFAOYSA-N
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Patent
US08466289B2

Procedure details

Pyridinium chloro chromate (10.3 g, 48.07 mmol) was added to a cooled solution of butyl 3-hydroxycyclobutane-1-sulfonate (5 g, 24.03 mmol) in dry DCM (50 mL) at 0° C. The resulting reaction mixture was stirred at room temperature overnight. The reaction was monitored by TLC (40% ethyl acetate in hexane). The reaction mixture was diluted with DCM, filtered and the filtrate was concentrated to afford the crude product. Purification by column chromatography on silica gel (15% ethyl acetate in hexane) afforded 2.8 g of the product (58% yield).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[Cr]([O-])(OCl)(=O)=O.[NH+]1C=CC=CC=1.[OH:13][CH:14]1[CH2:17][CH:16]([S:18]([O:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:20])=[O:19])[CH2:15]1.C(OCC)(=O)C>C(Cl)Cl.CCCCCC>[O:13]=[C:14]1[CH2:17][CH:16]([S:18]([O:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:20])=[O:19])[CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
[Cr](=O)(=O)(OCl)[O-].[NH+]1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
OC1CC(C1)S(=O)(=O)OCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (15% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CC(C1)S(=O)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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